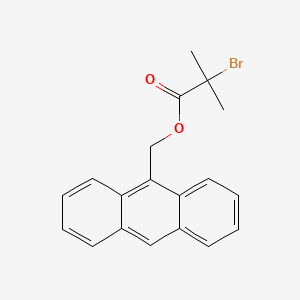![molecular formula C26H45BO B14233759 Cyclohexyl bis(2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)borinate CAS No. 740834-60-0](/img/structure/B14233759.png)
Cyclohexyl bis(2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)borinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexyl bis(2,6,6-trimethylbicyclo[311]heptan-3-yl)borinate is a complex organic compound characterized by its unique structure, which includes a cyclohexyl group and two 2,6,6-trimethylbicyclo[311]heptan-3-yl groups bonded to a boron atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclohexyl bis(2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)borinate typically involves the reaction of cyclohexylboronic acid with 2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl derivatives under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in this synthesis include tetrahydrofuran (THF) and dichloromethane (DCM), and the reaction is often catalyzed by palladium or other transition metals.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Cyclohexyl bis(2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)borinate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or boronates.
Reduction: Reduction reactions can convert the borinate group to boranes or other reduced forms.
Substitution: The compound can participate in substitution reactions where the borinate group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to ensure the stability of the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while reduction can produce boranes. Substitution reactions can result in a wide range of functionalized derivatives.
Scientific Research Applications
Cyclohexyl bis(2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)borinate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers due to its unique structural properties.
Mechanism of Action
The mechanism of action of cyclohexyl bis(2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)borinate involves its interaction with molecular targets such as enzymes and receptors. The compound’s boron atom can form stable complexes with various biomolecules, influencing their activity and function. This interaction can modulate biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- Cyclohexyl bis(2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)borane
- Cyclohexyl bis(2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)boronate
Uniqueness
Cyclohexyl bis(2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)borinate is unique due to its specific structural arrangement and the presence of the borinate group. This confers distinct reactivity and properties compared to similar compounds, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
740834-60-0 |
|---|---|
Molecular Formula |
C26H45BO |
Molecular Weight |
384.4 g/mol |
IUPAC Name |
cyclohexyloxy-bis(2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl)borane |
InChI |
InChI=1S/C26H45BO/c1-16-21-12-18(25(21,3)4)14-23(16)27(28-20-10-8-7-9-11-20)24-15-19-13-22(17(24)2)26(19,5)6/h16-24H,7-15H2,1-6H3 |
InChI Key |
UQPSWBKFHJLCCL-UHFFFAOYSA-N |
Canonical SMILES |
B(C1CC2CC(C1C)C2(C)C)(C3CC4CC(C3C)C4(C)C)OC5CCCCC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,5-Diphenyl-2-[(prop-2-en-1-yl)sulfanyl]-4,5-dihydro-1H-imidazole](/img/structure/B14233683.png)
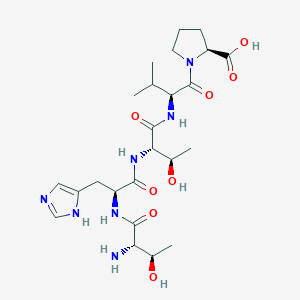
![Phosphonic acid, [(2-methyl-4-oxazolyl)methyl]-, dimethyl ester](/img/structure/B14233693.png)
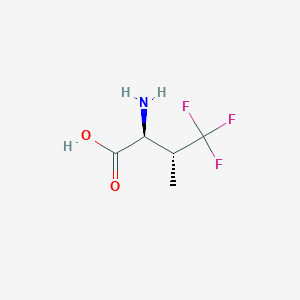
![1-[Phenyl(2,4,6-trimethylbenzoyl)phosphoryl]prop-2-en-1-one](/img/structure/B14233708.png)
![[2-Amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]-ethylcarbamic acid;butanedioic acid](/img/structure/B14233714.png)
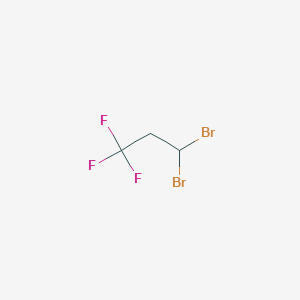
![1H-Pyrrolo[2,3-b]pyridine-1,2-dicarboxylic acid, 5-(benzoyloxy)-, 1-(1,1-dimethylethyl) 2-ethyl ester, 7-oxide](/img/structure/B14233731.png)
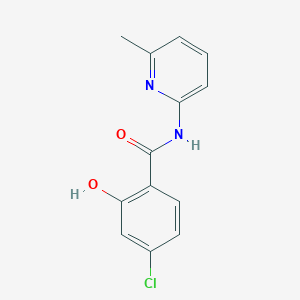
![1,7,9,15-Tetraoxa-8-germaspiro[7.7]pentadecane](/img/structure/B14233743.png)
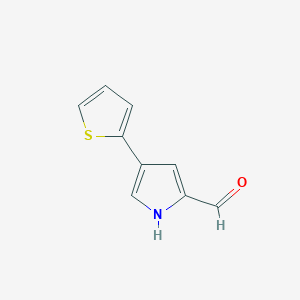
![N~1~-[(4-Fluorophenyl)methyl]-N~2~-[(furan-2-yl)methyl]ethane-1,2-diamine](/img/structure/B14233747.png)
![2-[(2-Bromophenyl)methyl]-1,3,2-dioxaborinane](/img/structure/B14233753.png)
